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molecular formula C8H6ClF3N2O B8652302 N-(4-Chlorophenyl)-N'-(trifluoromethyl)urea CAS No. 56969-96-1

N-(4-Chlorophenyl)-N'-(trifluoromethyl)urea

Cat. No. B8652302
M. Wt: 238.59 g/mol
InChI Key: JRTZAQHHZQPUHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03982019

Procedure details

A solution of 4-chloroaniline (64 grams; 0.5 mol) in toluene (100 ml) is placed into a suitable pressure vessel, and is cooled in an acetone-dry ice bath. Trifluoromethyl isocyanate (56 grams; 0.5 mol) is added thereto and the pressure vessel is sealed. The reaction mixture is allowed to warm up to room temperature and stand for a period of about 24 hours. After this time the pressure vessel is opened and the contents are stripped of toluene under reduced pressure. The residue is recrystallized to yield N-(4-chlorophenyl)-N'-trifluoromethyl urea.
Quantity
64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
56 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[CH:4][CH:3]=1.[F:9][C:10]([N:13]=[C:14]=[O:15])([F:12])[F:11]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[CH:7][C:5]([NH:6][C:14]([NH:13][C:10]([F:12])([F:11])[F:9])=[O:15])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
ClC1=CC=C(N)C=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
56 g
Type
reactant
Smiles
FC(F)(F)N=C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled in an acetone-dry ice bath
CUSTOM
Type
CUSTOM
Details
the pressure vessel is sealed
CUSTOM
Type
CUSTOM
Details
The residue is recrystallized

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)NC(=O)NC(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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